molecular formula C15H15FN4O B6447379 N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2548983-56-6

N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B6447379
CAS No.: 2548983-56-6
M. Wt: 286.30 g/mol
InChI Key: VROZATQUSQDOFJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a fluorophenoxyethyl group and a pyrrolopyrimidine core

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with.

Dosage Effects in Animal Models

The effects of different dosages of N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in animal models have not been extensively studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.

    Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluorophenoxyethyl moiety.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-[2-(4-bromophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-[2-(4-methylphenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the fluorophenoxyethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-20-8-6-13-14(18-10-19-15(13)20)17-7-9-21-12-4-2-11(16)3-5-12/h2-6,8,10H,7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROZATQUSQDOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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